Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate is a nitrogen-containing heterocyclic compound classified under the naphthyridine derivatives. It is recognized for its potential biological activities, particularly in medicinal chemistry. The compound is characterized by a chlorine substituent at the 5-position and a hydroxyl group at the 8-position of the naphthyridine ring, which contributes to its unique chemical properties and biological efficacy.
The compound has a Chemical Abstracts Service (CAS) number of 410543-30-5. Its molecular formula is , with a molecular weight of approximately 238.63 g/mol . Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate belongs to the broader class of naphthyridines, which are known for their diverse pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties .
The synthesis of methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate typically involves several key steps:
Each step requires careful control of reaction conditions to optimize yield and purity .
The molecular structure of methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate features:
The compound exhibits a planar structure typical of aromatic systems, allowing for effective π-stacking interactions which may enhance biological activity. Structural data includes:
Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or develop new derivatives .
The mechanism of action for methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate is not fully elucidated but is believed to involve:
Experimental data suggest that derivatives within this class exhibit significant inhibitory effects on various biological targets, indicating their therapeutic potential .
Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate possesses several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and during drug formulation .
Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate has various applications in scientific research:
Research continues to explore its full potential across these domains, highlighting its significance in drug discovery and development .
The synthesis of Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate originates from quinolinic anhydride (10), which serves as a key precursor for constructing the 1,6-naphthyridine core. The process begins with a cyclocondensation reaction between quinolinic anhydride and methyl 2-isocyanoacetate (11) under thermal conditions. This reaction proceeds via nucleophilic attack of the isocyanide carbon on the anhydride carbonyl, followed by intramolecular cyclization to form the 5-oxo-1,6-naphthyridine intermediate (12). This intermediate features a ketone at the C5 position and a methyl ester at C7, establishing the essential carboxylate functionality early in the synthesis [5].
Optimization studies revealed that the cyclocondensation efficiency depends critically on reaction temperature and solvent polarity. Elevated temperatures (>120°C) in aprotic solvents like DMF or DMSO drive the reaction to completion within 4-6 hours, achieving yields exceeding 75%. The 5-oxo intermediate (12) serves as the pivotal scaffold for downstream functionalization, particularly halogenation at C5. This approach offers significant advantages over traditional Skraup syntheses by providing regiochemical precision and avoiding harsh oxidizing conditions typically required for naphthyridine formation [4] [5] [7].
Table 1: Key Intermediates in Quinolinic Anhydride-Based Synthesis
Intermediate | Structure | Key Functional Groups | Role in Synthesis Pathway |
---|---|---|---|
Quinolinic anhydride (10) | O=C(OC=O)C1=CC=NC2=C1C=CC=N2 | Cyclic anhydride | Starting material for core construction |
5-Oxo intermediate (12) | O=C1C2=C(CN=C1C(=O)OC)N=CC=C2 | C5-ketone, C7-methyl ester | Halogenation substrate |
5-Chloro intermediate (13) | ClC1=C2C(=C(N=C1)C(=O)OC)N=CC=C2 | C5-chloride, C7-methyl ester | Cross-coupling precursor |
The introduction of chlorine at the C5 position employs phosphorus oxychloride (POCl₃) as the halogenating agent, which converts the ketone of intermediate 12 to a chlorinated naphthyridine (13). This reaction leverages the electron-deficient nature of the naphthyridine ring, where the C5 carbonyl acts as a potent electrophile toward oxygen-halogen exchange. The transformation requires catalytic additives such as N,N-dimethylaniline (5-10 mol%) to facilitate enolization and subsequent chlorination [1] [5].
Reaction optimization demonstrated that temperature control significantly impacts selectivity and yield. At 80-90°C, the reaction completes within 2 hours with >90% conversion to the 5-chloro derivative, while higher temperatures (>110°C) promote decomposition. The chlorination exhibits excellent regioselectivity due to the inherent polarization of the 1,6-naphthyridine system, where C5 is the most electrophilic position. This selectivity is further evidenced by comparative studies with bromination agents like POBr₃, which yield the analogous 5-bromo derivative (CAS 410544-37-5) under similar conditions [1] [3] [5].
The 5-chloro functionality serves dual purposes: it acts as a blocking group against unwanted electrophilic substitution and provides a versatile handle for metal-catalyzed cross-coupling. In medicinal chemistry applications, the C5 chlorine enhances target binding through hydrophobic interactions and modulates electron distribution across the naphthyridine π-system, influencing physicochemical properties like pKa and logP [3] [5].
Table 2: Halogenation Agents for 5-Functionalization
Halogenating Agent | Temperature Range | Reaction Time | Product (CAS) | Yield | Key Advantages |
---|---|---|---|---|---|
POCl₃ (neat) | 80-90°C | 1.5-2 hours | Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate (410543-30-5) | 85-92% | High selectivity, minimal byproducts |
POBr₃ in CH₃CN | 70-80°C | 3-4 hours | Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate (410544-37-5) | 78-85% | Better leaving group for coupling |
SOCl₂ with DMF catalyst | 65-75°C | 4-5 hours | 410543-30-5 | 70-75% | Lower cost, easier handling |
The methyl ester at C7 undergoes nucleophilic aminolysis to generate carboxamide derivatives, significantly expanding the compound's utility in drug discovery. Aminolysis employs primary or secondary amines under two distinct conditions:
The choice of amine profoundly influences solubility and biological activity. Morpholine-derived carboxamides exhibit enhanced water solubility (>5 mg/mL) compared to their aromatic counterparts (<0.2 mg/mL), making them preferable for in vitro testing. Additionally, carboxamide formation suppresses ester hydrolysis under physiological conditions, improving metabolic stability [1] [5].
For further diversification, the 5-chloro substituent participates in Pd-catalyzed cross-coupling. Suzuki-Miyaura reactions with arylboronic acids install aryl groups at C5 (generating subtype 16), while Buchwald-Hartwig amination with primary/secondary amines yields 5-amino derivatives (subtype 17). These transformations demonstrate the compound's versatility as a molecular scaffold for generating structural diversity [1] [4] [5].
Table 3: Aminolysis Conditions and Carboxamide Products
Amine Type | Conditions | Representative Product | Reaction Time | Yield Range | Solubility (PBS, pH 7.4) |
---|---|---|---|---|---|
Aliphatic amines (e.g., NH₂CH₃) | RT, DCM, no catalyst | 15a: Methyl 5-chloro-8-hydroxy-N-methyl-1,6-naphthyridine-7-carboxamide | 4-6 hours | 85-95% | >5 mg/mL |
Cyclic amines (e.g., morpholine) | RT, DCM, no catalyst | 15b: N-(5-Chloro-8-hydroxy-1,6-naphthyridin-7-yl)morpholine-4-carboxamide | 4-6 hours | 80-88% | >5 mg/mL |
Aromatic amines (e.g., C₆H₅NH₂) | 80°C, toluene, DMAP catalyst | 15f: Methyl 5-chloro-N-phenyl-8-hydroxy-1,6-naphthyridine-7-carboxamide | 8-12 hours | 65-75% | <0.2 mg/mL |
Functionalized amines (e.g., H₂NCH₂CH₂OH) | RT, DCM, no catalyst | 15d: N-(2-Hydroxyethyl)-5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxamide | 4-6 hours | 75-82% | 3-4 mg/mL |
The Suzuki-Miyaura coupling of Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate and its derivatives requires careful catalyst selection due to the electron-deficient nature of the 1,6-naphthyridine system. Pd(PPh₃)₄ exhibits moderate activity but suffers from protodehalogenation side reactions (15-30% yield loss). Superior performance is achieved with Pd(dppf)Cl₂ (1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride) or XPhos Pd G3 (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl-based precatalyst), which resist decomposition and maintain catalytic activity at low loading (1-2 mol%) [1] [5] [10].
The reaction proceeds via a standard catalytic cycle: oxidative addition of the C–Cl bond to Pd(0), transmetalation with arylboronic acid, and reductive elimination to form the C–C bond. Key optimization parameters include:
This methodology enables the synthesis of 5-aryl derivatives (16a-e) with diverse electronic profiles, from electron-rich p-methoxyphenyl to electron-deficient m-trifluoromethylphenyl. The 5-aryl substitution significantly alters the compound's electronic properties, with Hammett σ values ranging from -0.27 to +0.54, enabling fine-tuning for specific applications like metalloenzyme inhibition [1] [5] [10].
Table 4: Suzuki-Miyaura Coupling Optimization Parameters
Catalyst System | Base | Solvent System | Temperature | Yield of 16a (Representative) | Side Products |
---|---|---|---|---|---|
Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90°C | 55-65% | Protodehalogenation (20-25%) |
Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) | 85°C | 75-82% | Ester hydrolysis (5-8%) |
XPhos Pd G3 (1.5 mol%) | K₂CO₃ | THF/H₂O (3:1) | 80°C | 85-92% | <3% (mainly homocoupling) |
Pd(OAc)₂/XPhos (3 mol%) | K₃PO₄ | Toluene/EtOH/H₂O (4:1:1) | 95°C | 70-78% | Deboronation (10-15%) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7